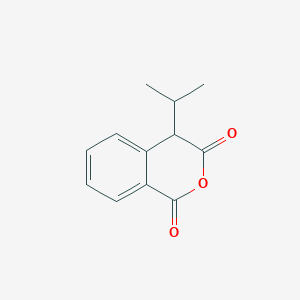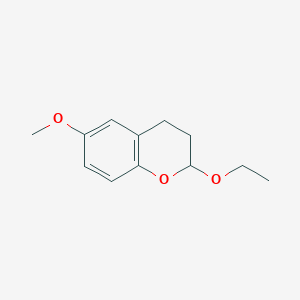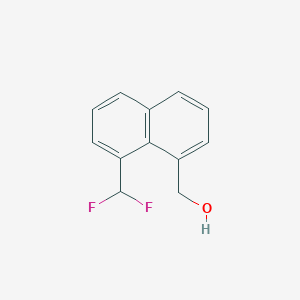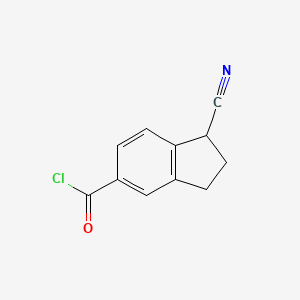
4-Chloro-6-methoxyquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-methoxyquinolin-2(1H)-one is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C10H8ClNO2, is characterized by the presence of a chlorine atom at the 4-position and a methoxy group at the 6-position on the quinoline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxyquinolin-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-methoxyquinoline.
Chlorination: The 6-methoxyquinoline is then subjected to chlorination using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 4-position.
Cyclization: The chlorinated intermediate undergoes cyclization under acidic conditions to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
4-Chloro-6-methoxyquinolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The methoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties.
科学研究应用
4-Chloro-6-methoxyquinolin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules used in various chemical research projects.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Chloro-6-methoxyquinolin-2(1H)-one involves its interaction with specific molecular targets. The chlorine and methoxy groups play a crucial role in binding to the active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
4-Chloro-6-methylquinoline: Similar in structure but with a methyl group instead of a methoxy group.
4-Chloro-7-methylquinoline: Differing by the position of the methyl group.
4-Hydroxy-6-methylquinoline: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
4-Chloro-6-methoxyquinolin-2(1H)-one is unique due to the specific positioning of the chlorine and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
属性
IUPAC Name |
4-chloro-6-methoxy-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-6-2-3-9-7(4-6)8(11)5-10(13)12-9/h2-5H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPRRUSWUPMVRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11894058.png)
![Imidazo[1,2-a]pyridine-2-acetic acid, 5,7-dimethyl-](/img/structure/B11894066.png)
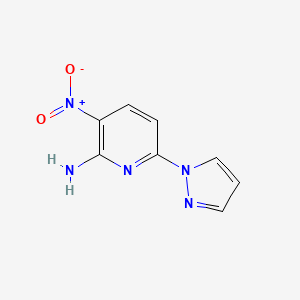
![2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11894078.png)

![Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11894097.png)
![(1R,4S,5R)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene](/img/structure/B11894103.png)

